

Spectroscopic Profile of 3-Chloro-2-methylphenol: A Technical Guide

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Compound of Interest		
Compound Name:	3-Chloro-2-methylphenol	
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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloro-2-methylphenol** (CAS No. 3260-87-5), a substituted phenol of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimentally validated public data, this document presents a combination of predicted data and expected spectral characteristics based on established principles of spectroscopy and data from similar compounds.

Overview of 3-Chloro-2-methylphenol

3-Chloro-2-methylphenol is an aromatic organic compound with the chemical formula C₇H₇ClO.[1] Its structure consists of a phenol ring substituted with a chlorine atom and a methyl group. The compound's molecular weight is approximately 142.58 g/mol .[1][2]

Spectroscopic Data

The following sections summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Chloro-2-methylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are



influenced by the electronic effects of the chloro, hydroxyl, and methyl substituents on the benzene ring.

Proton Assignment	Expected Chemical Shift (δ, ppm)	Expected Multiplicity	Expected Coupling Constant (J, Hz)
-OH	4.5 - 6.0	Singlet (broad)	N/A
Aromatic-H (H4)	6.8 - 7.2	Doublet of doublets	ortho: 7.0-9.0, meta: 2.0-3.0
Aromatic-H (H5)	6.7 - 7.1	Triplet	ortho: 7.0-9.0
Aromatic-H (H6)	6.9 - 7.3	Doublet of doublets	ortho: 7.0-9.0, meta: 2.0-3.0
-СНз	2.1 - 2.4	Singlet	N/A

Note: Predicted data. Actual values may vary based on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Assignment	Expected Chemical Shift (δ, ppm)	
C1 (-OH)	150 - 156	
C2 (-CH ₃)	125 - 130	
C3 (-CI)	130 - 135	
C4	120 - 128	
C5	125 - 132	
C6	115 - 122	
-CH₃	15 - 20	

Note: Predicted data. Actual values may vary based on solvent and experimental conditions.



Infrared (IR) Spectroscopy

The IR spectrum of **3-Chloro-2-methylphenol** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (hydroxyl)	3200 - 3600	Strong, Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (methyl)	2850 - 3000	Medium
C=C stretch (aromatic)	1450 - 1600	Medium to Strong
C-O stretch (phenol)	1180 - 1260	Strong
C-Cl stretch	700 - 800	Strong

Note: Expected vibrational frequencies based on typical values for substituted phenols.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), will show the molecular ion peak and various fragment ions. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

m/z	Assignment	Expected Relative Intensity (%)
142	[M] ⁺ (with ³⁵ Cl)	100 (Base Peak)
144	[M+2] ⁺ (with ³⁷ Cl)	~33
127	[M-CH ₃]+	Variable
107	[M-Cl]+	Variable
77	[C ₆ H ₅] ⁺	Variable



Note: Predicted fragmentation pattern. Relative intensities can vary significantly with instrumentation and experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of **3-Chloro-2-methylphenol** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, ~0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width, a 45-degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans.

FT-IR Spectroscopy

For a solid sample, a small amount of **3-Chloro-2-methylphenol** is finely ground with dry potassium bromide (KBr) powder (in an approximate 1:100 ratio). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

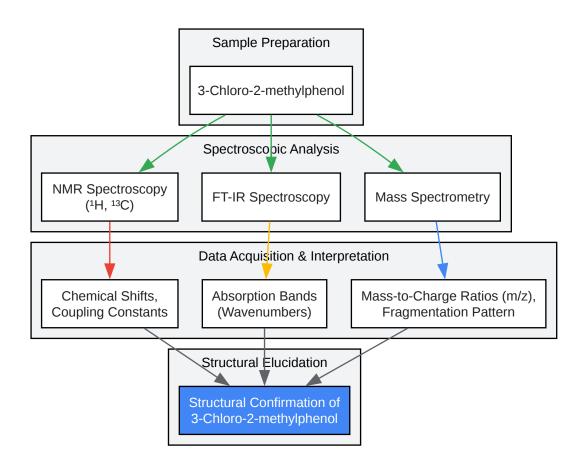
Mass Spectrometry

A dilute solution of **3-Chloro-2-methylphenol** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized and bombarded with a beam of electrons (typically 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).



Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3-Chloro-2-methylphenol**.



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Caption: Spectroscopic analysis workflow.

This guide serves as a foundational resource for researchers working with **3-Chloro-2-methylphenol**. For definitive structural confirmation and quantitative analysis, it is recommended to acquire experimental data under controlled laboratory conditions.

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References

- 1. guidechem.com [guidechem.com]
- 2. scbt.com [scbt.com]
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